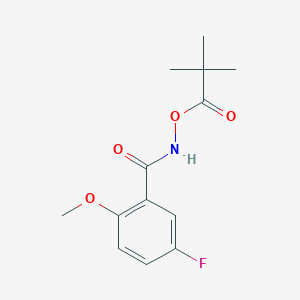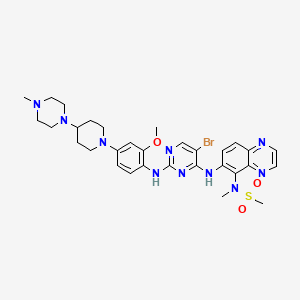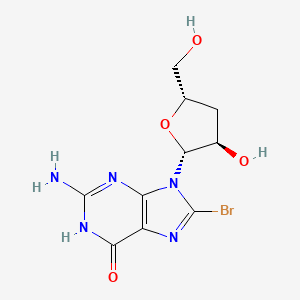
8-Bromo-3'-deoxyguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-3’-deoxyguanosine is a purine nucleoside analog, which means it is a modified version of a naturally occurring nucleoside. This compound is characterized by the presence of a bromine atom at the 8th position of the guanine base and the absence of a hydroxyl group at the 3’ position of the deoxyribose sugar. It has broad antitumor activity and is primarily used in scientific research for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3’-deoxyguanosine typically involves the bromination of 2’-deoxyguanosine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective bromination at the 8th position of the guanine base .
Industrial Production Methods
While specific industrial production methods for 8-Bromo-3’-deoxyguanosine are not widely documented, the general approach involves large-scale bromination reactions followed by purification processes such as high-performance liquid chromatography (HPLC) to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3’-deoxyguanosine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other functional groups.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of guanine derivatives
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in aqueous or organic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products Formed
Substitution Products: Various substituted guanine derivatives.
Oxidation Products: Oxidized forms of guanine.
Reduction Products: Reduced guanine derivatives
Scientific Research Applications
8-Bromo-3’-deoxyguanosine has several scientific research applications:
Chemistry: Used as a model compound to study DNA fidelity and repair mechanisms.
Biology: Employed in the study of nucleic acid structure and protein-nucleic acid interactions.
Medicine: Investigated for its potential antitumor activity, particularly in targeting indolent lymphoid malignancies.
Industry: Utilized in the development of nucleoside analogs for therapeutic purposes .
Mechanism of Action
The anticancer mechanism of 8-Bromo-3’-deoxyguanosine relies on the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death). The compound incorporates into DNA, causing structural distortions that inhibit the replication process. This leads to the activation of cellular pathways that induce apoptosis, thereby exerting its antitumor effects .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-2’-deoxyguanosine: Another brominated nucleoside analog with similar properties.
8-Oxo-2’-deoxyguanosine: An oxidized form of guanosine used as a biomarker for oxidative stress.
5-Bromo-2’-deoxycytidine: A brominated cytidine analog with potential antitumor activity .
Uniqueness
8-Bromo-3’-deoxyguanosine is unique due to its specific bromination at the 8th position and the absence of a hydroxyl group at the 3’ position. This structural modification enhances its ability to inhibit DNA synthesis and induce apoptosis, making it a valuable compound for antitumor research .
Properties
Molecular Formula |
C10H12BrN5O4 |
|---|---|
Molecular Weight |
346.14 g/mol |
IUPAC Name |
2-amino-8-bromo-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12BrN5O4/c11-9-13-5-6(14-10(12)15-7(5)19)16(9)8-4(18)1-3(2-17)20-8/h3-4,8,17-18H,1-2H2,(H3,12,14,15,19)/t3-,4+,8+/m0/s1 |
InChI Key |
GYKHQPFPGSDWAF-JJXKXHSHSA-N |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO |
Canonical SMILES |
C1C(OC(C1O)N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


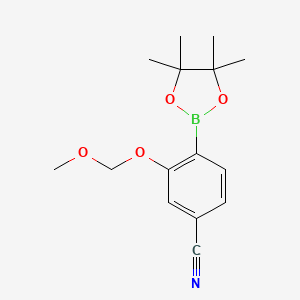
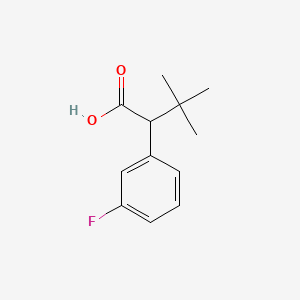
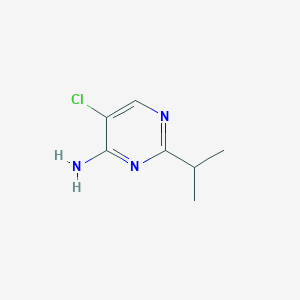
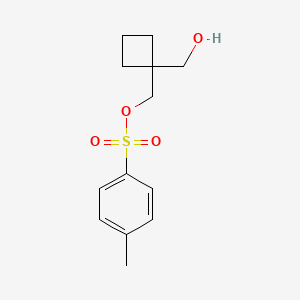
![2-Chloro-7-(4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B13921542.png)
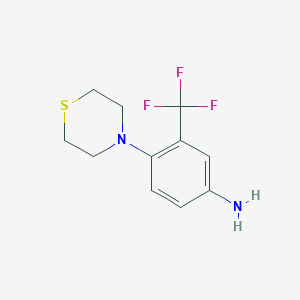

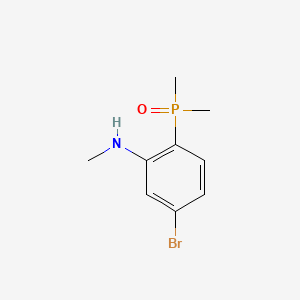
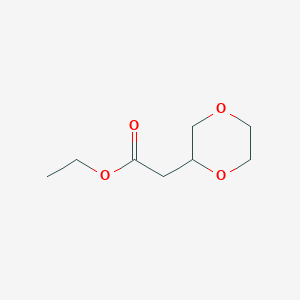

![2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B13921576.png)
